molecular formula C44H57NO8 B10831510 Berberine ursodeoxycholate CAS No. 1868138-66-2

Berberine ursodeoxycholate

Cat. No.: B10831510
CAS No.: 1868138-66-2
M. Wt: 727.9 g/mol
InChI Key: FHZVFXJRSFLYDY-FUXQPCDDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Berberine ursodeoxycholate is a novel compound formed by the ionic bonding of berberine and ursodeoxycholic acid. Berberine is a plant-derived alkaloid known for its antimicrobial and anti-inflammatory properties, while ursodeoxycholic acid is a bile acid used to treat liver diseases. The combination of these two molecules results in a compound with enhanced therapeutic potential, particularly in the treatment of metabolic disorders such as type 2 diabetes mellitus and non-alcoholic fatty liver disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of berberine ursodeoxycholate involves the reaction of berberine chloride with ursodeoxycholic acid in an appropriate solvent. The reaction typically occurs under mild conditions, with the formation of an ionic salt as the final product. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Berberine ursodeoxycholate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield berberine derivatives with enhanced anti-inflammatory properties, while reduction can produce compounds with improved bioavailability .

Scientific Research Applications

Berberine ursodeoxycholate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study ionic interactions and molecular bonding.

    Biology: Investigated for its effects on cellular metabolism and gene expression.

    Medicine: Explored for its potential to treat metabolic disorders, liver diseases, and cardiovascular conditions.

    Industry: Utilized in the development of new pharmaceuticals and nutraceuticals .

Mechanism of Action

The mechanism of action of berberine ursodeoxycholate involves multiple molecular targets and pathways:

    Adenosine Monophosphate-Activated Protein Kinase (AMPK): Activation of AMPK leads to improved glucose uptake and lipid metabolism.

    Peroxisome Proliferator-Activated Receptor (PPAR): Modulation of PPAR pathways enhances insulin sensitivity and reduces inflammation.

    Sirtuins: Regulation of sirtuin activity contributes to metabolic homeostasis and longevity.

    Inflammasome: Inhibition of inflammasome activation reduces inflammatory responses .

Comparison with Similar Compounds

Berberine ursodeoxycholate is unique due to its dual composition, combining the properties of berberine and ursodeoxycholic acid. Similar compounds include:

Properties

1868138-66-2

Molecular Formula

C44H57NO8

Molecular Weight

727.9 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene

InChI

InChI=1S/C24H40O4.C20H18NO4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);3-4,7-10H,5-6,11H2,1-2H3/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1

InChI Key

FHZVFXJRSFLYDY-FUXQPCDDSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.